molecular formula C12H9N3O3 B184596 Pyridine, 3-(p-nitrobenzamido)- CAS No. 13313-18-3

Pyridine, 3-(p-nitrobenzamido)-

Cat. No.: B184596
CAS No.: 13313-18-3
M. Wt: 243.22 g/mol
InChI Key: DRCKREXMVGWWIE-UHFFFAOYSA-N
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Description

Pyridine, 3-(p-nitrobenzamido)- is a pyridine derivative featuring a p-nitrobenzamido substitution at the 3-position of the pyridine ring. This compound is structurally characterized by a planar pyridine core conjugated with a nitro-substituted benzamide group, which confers unique electronic and steric properties. These analogs, such as 3-(piperidin-4-ylmethoxy)pyridine derivatives, share critical pharmacophoric features (e.g., aromatic cores and basic amine substituents) that enhance binding to epigenetic targets like LSD1 .

Properties

CAS No.

13313-18-3

Molecular Formula

C12H9N3O3

Molecular Weight

243.22 g/mol

IUPAC Name

4-nitro-N-pyridin-3-ylbenzamide

InChI

InChI=1S/C12H9N3O3/c16-12(14-10-2-1-7-13-8-10)9-3-5-11(6-4-9)15(17)18/h1-8H,(H,14,16)

InChI Key

DRCKREXMVGWWIE-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Other CAS No.

13313-18-3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

LSD1 Inhibitors with Pyridine Scaffolds

Several pyridine-containing LSD1 inhibitors demonstrate high potency and selectivity. Key examples include:

Compound 2 (Chart 1 in ):
  • Structure : Features a pyridine core with a piperidin-4-ylmethyl group and cyclopropylamine moiety.
  • Activity: IC₅₀ = 62 nM against LSD1, >1,500-fold selectivity over monoamine oxidases (MAOs) .
  • Mechanism : Acts as a competitive inhibitor by binding to the FAD cofactor and interacting with residues Asp555 and Tyr761 in the LSD1 active site .
Compound 5 ():
  • Structure : Retains the pyridine core but replaces cyclopropylamine with a pyrazine ring.
  • Activity : Ki = 2.3 μM against LSD1, weaker than Compound 2 due to reduced hydrophobic interactions .
Pyridine, 3-(p-nitrobenzamido)- :
  • Hypothesized Properties : The p-nitrobenzamido group may enhance π-π stacking with aromatic residues (e.g., FAD) but could reduce solubility compared to piperidine-containing analogs.

Table 1: Comparison of Pyridine-Based LSD1 Inhibitors

Compound Core Structure Key Substituents LSD1 Activity (Ki/IC₅₀) Selectivity (vs. MAOs)
Compound 2 Pyridine + cyclopropylamine Piperidin-4-ylmethyl 62 nM (IC₅₀) >1,500-fold
Compound 5 Pyridine + pyrazine Piperidin-4-ylmethyl 2.3 μM (Ki) Not reported
Target Compound Pyridine p-Nitrobenzamido Data unavailable Inference required

Key Research Findings and Implications

  • Selectivity Trends : Piperidine-substituted pyridines achieve high LSD1 selectivity (>160-fold over MAOs) due to steric exclusion from MAO active sites . The p-nitrobenzamido group’s larger footprint may further enhance selectivity but requires validation.
  • Cellular Activity: Pyridine-based inhibitors (e.g., Compound 2) show EC₅₀ values as low as 280 nM in leukemia cells, with minimal toxicity to normal cells . The nitro group in the target compound could modulate cellular uptake via polarity changes.

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